Comparative Thermal Stability: TMRad and SADT Values for 2-Amino-3,5-dichloro-N-methylbenzamide (ADMBA) vs. Parent 3,5-Dichloro-N-methylbenzamide
While direct thermal stability data for 3,5-dichloro-N-methylbenzamide is not widely published, quantitative data exists for its immediate downstream derivative, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), which is directly synthesized from the parent compound. ADMBA exhibits a Time to Maximum Rate under adiabatic conditions (TMRad) of 254.3 °C and a Self-Accelerating Decomposition Temperature (SADT) of 221 °C, as determined by dynamic Differential Scanning Calorimetry (DSC) and AKTS kinetic software [1]. This data provides a critical baseline for assessing the thermal hazard of the parent N-methyl compound, which lacks the stabilizing 2-amino group and may thus exhibit different thermal behavior. For procurement for large-scale synthesis, this comparator data is essential for process safety evaluations where the unsubstituted parent (this compound) is a key input.
| Evidence Dimension | Thermal Decomposition Parameters |
|---|---|
| Target Compound Data | Data not directly available; inferred from derivative. |
| Comparator Or Baseline | 2-Amino-3,5-dichloro-N-methylbenzamide (ADMBA): TMRad = 254.3 °C; SADT = 221 °C |
| Quantified Difference | Not applicable (qualitative inference of potential difference). |
| Conditions | Dynamic DSC curves (5 heating rates), AKTS kinetic analysis |
Why This Matters
Quantified thermal stability benchmarks for the amino-derivative inform process safety assessments and storage/shipping classifications for the parent 3,5-dichloro-N-methylbenzamide, a critical procurement consideration for industrial-scale use.
- [1] Wang, Z. et al. Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. Journal of Physics: Conference Series, 1948, 012223. (2021). View Source
